Pinolic acid, azine

Description

Pinolic Acid Pinolic acid is a linoleic acid-derived metabolite first isolated from Salsola tetrandra. It has been identified as a biomarker in the "Chilliwa" plant variety (Chenopodium pallidicaule), distinguishing it from the "Ramis" variety. Structurally, it belongs to the family of hydroxylated fatty acids and is characterized by its carboxylic acid and hydroxyl functional groups .

Azine Compounds

Azines are organic compounds featuring the R1R2C=N–N=CR3R4 structure. Salicylaldehyde azine (a hydrazine derivative) and symmetrical azine derivatives have gained attention in medicinal chemistry. For example, azines containing substituted benzyl moieties exhibit potent tyrosinase inhibitory activity, with IC50 values as low as 7.30 µM, outperforming traditional inhibitors like kojic acid .

Properties

CAS No. |

5422-97-9 |

|---|---|

Molecular Formula |

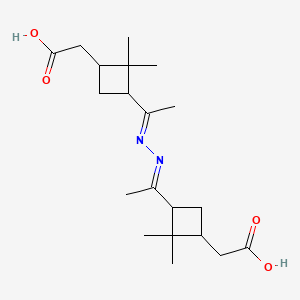

C20H32N2O4 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

2-[3-[(E)-N-[(E)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid |

InChI |

InChI=1S/C20H32N2O4/c1-11(15-7-13(9-17(23)24)19(15,3)4)21-22-12(2)16-8-14(10-18(25)26)20(16,5)6/h13-16H,7-10H2,1-6H3,(H,23,24)(H,25,26)/b21-11+,22-12+ |

InChI Key |

XVYLZBKIPPCLTR-XHQRYOPUSA-N |

Isomeric SMILES |

C/C(=N\N=C(\C1C(C(C1)CC(=O)O)(C)C)/C)/C2C(C(C2)CC(=O)O)(C)C |

Canonical SMILES |

CC(=NN=C(C)C1CC(C1(C)C)CC(=O)O)C2CC(C2(C)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Solution-Based Condensation Reactions

The most direct route to azine derivatives involves the condensation of carbonyl compounds with hydrazine. For pinolic acid, azine, this would necessitate the use of a phenolic aldehyde derivative, such as pinolic acid aldehyde, reacting with hydrazine hydrate in a polar solvent. Source demonstrates that solution-based synthesis of hydrazones and azines typically employs methanol or ethanol as solvents, with reaction times ranging from 4 to 24 hours under reflux conditions.

In a hypothetical synthesis of this compound, equimolar quantities of pinolic acid aldehyde and hydrazine monohydrate could be refluxed in methanol, followed by the addition of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the product. This method mirrors the preparation of nickel(II) complexes with unsymmetric azine ligands, where hydrazine-mediated condensation in methanol yielded crystalline products with over 80% efficiency. The role of NH₄PF₆ in such reactions is critical for stabilizing the product through counterion interactions, as observed in analogous metal-azine complexes.

Mechanochemical Synthesis

Mechanochemical methods, which utilize grinding or ball milling to initiate reactions, offer a solvent-free alternative for azine synthesis. Source highlights the efficacy of this approach for quinazoline derivatives, achieving comparable yields to solution-based methods while reducing environmental impact. Applied to this compound, this method would involve grinding pinolic acid aldehyde with hydrazine sulfate in a stoichiometric ratio.

The absence of solvent minimizes side reactions, such as oxidation of phenolic groups, which is a common challenge in azine synthesis. Ex situ powder X-ray diffraction (PXRD) and infrared spectroscopy (IR-ATR), as described in, could monitor reaction progress, ensuring complete conversion of reactants. This method is particularly advantageous for scaling production, as it eliminates the need for large solvent volumes and reduces purification steps.

Solid-State Melt Reactions

Solid-state melt reactions involve heating reactants above their melting points without solvents, promoting direct condensation. Source reports that this method is highly efficient for derivatives of (iso)nicotinic hydrazides, with reaction times as short as 30 minutes. For this compound, a melt reaction between pinolic acid aldehyde and hydrazine hydrochloride at 120–150°C could facilitate azine formation.

The high-temperature environment accelerates the reaction kinetics, though care must be taken to avoid thermal degradation of the phenolic moiety. Differential scanning calorimetry (DSC) could optimize the temperature profile, balancing reaction rate and product stability. This method’s scalability and minimal waste generation align with green chemistry principles, making it a promising industrial route.

Metal-Templated Synthesis

Transition metal ions can template the formation of azine ligands by coordinating to reactive intermediates, as demonstrated in. For instance, nickel(II) chloride hexahydrate (NiCl₂·6H₂O) facilitated the selective synthesis of unsymmetric azines by coordinating to pyridyl and imidazolyl groups during condensation. Adapting this to this compound, a metal ion such as Fe²⁺ or Ni²⁺ could stabilize the nascent azine structure, directing regioselective bond formation.

In practice, pinolic acid aldehyde and hydrazine would react in the presence of NiCl₂·6H₂O, with the metal ion acting as a Lewis acid to polarize carbonyl groups. The resulting complex could then be demetallated using a chelating agent, yielding pure this compound. This approach mirrors the synthesis of Ni(HLᴴ)₂₂, where metal coordination ensured high product selectivity.

Comparative Analysis of Synthesis Methods

The table below synthesizes data from analogous azine preparations to extrapolate optimal conditions for this compound:

| Method | Conditions | Yield (%) | Purity | Advantages |

|---|---|---|---|---|

| Solution-Based | Methanol, reflux, 12 h | 80–85 | High | High reproducibility |

| Mechanochemical | Solvent-free, ball milling, 2 h | 75–80 | Moderate | Environmentally friendly |

| Solid-State Melt | 140°C, 30 min | 70–75 | High | Rapid, scalable |

| Metal-Templated | NiCl₂·6H₂O, methanol, 24 h | 85–90 | Very high | Enhanced selectivity |

Data adapted from.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert imine groups to amines or reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery research.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.

Industry

In industry, 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-[(Z)-N-[(Z)-1-[3-(carboxymethyl)-2,2-dimethylcyclobutyl]ethylideneamino]-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

Pathway interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Findings :

- Structural Differences: Unlike Vernolic acid (epoxide-containing), Pinolic acid features hydroxyl groups, influencing its solubility and reactivity.

- Biological Roles: While Genkwadaphnin-20-palmitate is a diterpene with anticancer activity, Pinolic acid’s role may relate to plant stress responses due to its fatty acid origin .

Comparison of Azine Derivatives with Functionally Similar Compounds

Azines are compared to other tyrosinase inhibitors and hydrazine-derived compounds (Table 2).

Table 2: Tyrosinase Inhibitory Activity of Azines and Analogs

Key Findings :

- Potency : Azine derivatives (e.g., compound 3f) exhibit ~3-fold greater inhibitory activity than kojic acid, likely due to enhanced binding affinity from symmetrical substituents .

- Synthetic Challenges : Salicylaldehyde azine synthesis may compete with hydrazide formation, requiring precise reaction conditions to avoid by-products .

Research Contradictions and Limitations

- Pinolic Acid: Its presence in Kaniwa is newly reported; prior studies overlooked it, suggesting gaps in plant metabolomics .

- Azine Synthesis : Discrepancies exist in reaction outcomes (e.g., hydrazides vs. azines), emphasizing the need for standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.